2-Ethynyl-7-oxabicyclo[2.2.1]heptane
Description
Significance of Bridged Bicyclic Systems in Chemical Research
Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid three-dimensional structure. This structural rigidity, a consequence of the constraints imposed by the bridge, significantly limits the conformational freedom of the molecule. This characteristic is of profound importance in several areas of chemical research. For instance, the fixed spatial arrangement of substituents on a bridged bicyclic core allows for precise control over stereochemistry in chemical reactions.
These systems are prevalent in numerous natural products and pharmaceuticals, where their defined topography often dictates their biological activity. A classic example is camphor, a bridged bicyclic ketone. The nomenclature of these systems, governed by the von Baeyer system, clearly defines the structure by specifying the number of atoms in each of the three bridges connecting the two central "bridgehead" atoms. For example, the well-known norbornane (B1196662) is systematically named bicyclo[2.2.1]heptane.
The 7-Oxabicyclo[2.2.1]heptane Motif: Structural Features and Research Relevance
The 7-oxabicyclo[2.2.1]heptane skeleton, also known as 7-oxanorbornane, is a prominent bridged bicyclic system where an oxygen atom forms the one-atom bridge. This motif is a core structural unit in a variety of biologically active natural products. Its prevalence and utility have made it a frequent target and building block in organic synthesis.
The most common synthetic route to the 7-oxabicyclo[2.2.1]heptane core is the Diels-Alder reaction between furan (B31954) (acting as the diene) and a suitable dienophile (an alkene or alkyne). researchgate.nettandfonline.com This cycloaddition approach is highly efficient and allows for the creation of substituted derivatives with a high degree of stereocontrol. The resulting strained ring system is not merely a passive scaffold; the ring strain associated with the bicyclic ether facilitates specific chemical transformations, making these compounds valuable chiral building blocks for the synthesis of complex molecules like rare sugars and monosaccharide mimetics. researchgate.netillinois.edu Furthermore, derivatives of this motif are explored for their own biological properties, including potential antimicrobial and antioxidant activities. scbt.com
The inherent reactivity and well-defined structure of the 7-oxabicyclo[2.2.1]heptane core have also led to its use in polymer chemistry. Specifically, it can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with unique properties, such as hydrogels. acs.org
| Property | Description |
| Common Name | 7-Oxanorbornane |
| Systematic Name | 7-Oxabicyclo[2.2.1]heptane |
| CAS Number | 279-49-2 scbt.com |
| Molecular Formula | C₆H₁₀O scbt.com |
| Key Synthetic Route | Diels-Alder reaction of furan with an alkene/alkyne. researchgate.nettandfonline.com |
| Primary Research Uses | Chiral building block, synthesis of natural products, core of bioactive molecules, monomer for ROMP. researchgate.netillinois.eduacs.org |
Positioning 2-Ethynyl-7-oxabicyclo[2.2.1]heptane within Advanced Synthetic and Material Science Contexts
The introduction of an ethynyl (B1212043) (terminal alkyne) group at the 2-position of the 7-oxabicyclo[2.2.1]heptane scaffold creates the compound this compound. This specific functionalization dramatically expands the synthetic utility of the parent bicyclic ether, positioning it as a highly versatile building block for advanced applications.
The terminal alkyne is a premier functional group for "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. illinois.edu The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring, efficiently and specifically linking two different molecular fragments. pcbiochemres.comchempep.com
Therefore, this compound can be viewed as a bifunctional molecule:
A Rigid 3D Scaffold: The 7-oxabicyclo[2.2.1]heptane core provides a well-defined, rigid structure.
A Versatile Chemical Handle: The ethynyl group serves as a point of attachment for a vast array of other molecules via click chemistry.
This combination is highly desirable in material science and medicinal chemistry. For example, the rigid bicyclic core can be "clicked" onto polymer backbones to modify their physical properties, or attached to biomolecules for applications in drug discovery and chemical biology. The triazole linkage formed is not merely a connector; it is chemically stable and can participate in hydrogen bonding, potentially influencing the properties of the final construct. The rigidity of the bicyclic unit combined with the linear nature of the ethynyl group provides a defined vector for connecting molecular components in the construction of complex architectures. chemrxiv.org
| Compound Property | Value/Description |
| IUPAC Name | This compound uni.lu |
| Molecular Formula | C₈H₁₀O uni.lu |
| InChIKey | PCCVWRUEIPVQLB-UHFFFAOYSA-N uni.lu |
| Key Functional Groups | Bridged Bicyclic Ether, Terminal Alkyne |
| Primary Application | Modular building block for "Click Chemistry". illinois.edupcbiochemres.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-ethynyl-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H10O/c1-2-6-5-7-3-4-8(6)9-7/h1,6-8H,3-5H2 |
InChI Key |
PCCVWRUEIPVQLB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2CCC1O2 |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 Ethynyl 7 Oxabicyclo 2.2.1 Heptane Scaffolds
"Click Chemistry" Applications Utilizing the Ethynyl (B1212043) Moiety
The terminal alkyne of the 2-ethynyl-7-oxabicyclo[2.2.1]heptane scaffold is perfectly suited for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. nih.gov These reactions provide a powerful tool for covalently linking the oxanorbornane scaffold to other molecules.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry and a primary method for functionalizing the ethynyl group of this compound. nih.govorganic-chemistry.org This reaction involves the cycloaddition of the terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.org The reaction is highly efficient, with rate accelerations of up to 10⁷ compared to the uncatalyzed thermal reaction. beilstein-journals.org
The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. beilstein-journals.orgscispace.com This procedure is robust, tolerating a wide variety of functional groups and can be performed in aqueous solvents, which is advantageous for biological applications. organic-chemistry.orgscispace.com The versatility of CuAAC allows the this compound core to be conjugated to a vast array of molecules, including biomolecules, polymers, and fluorescent tags, simply by functionalizing the desired partner molecule with an azide group. scispace.com
| Parameter | Description | Reference |
|---|---|---|
| Reactants | This compound (terminal alkyne) + Organic Azide (R-N₃) | organic-chemistry.org |
| Catalyst | Copper(I) source, often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). | beilstein-journals.orgscispace.com |
| Product | 1,4-disubstituted 1,2,3-triazole linking the oxanorbornane scaffold to the "R" group. | beilstein-journals.org |
| Key Advantages | High regioselectivity, mild reaction conditions (aqueous, room temp), high yields, wide functional group tolerance. | organic-chemistry.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne click reaction. d-nb.info This reaction does not involve the terminal ethynyl group of the parent molecule directly. Instead, it relies on the high reactivity of a strained cyclic alkyne, such as a cyclooctyne, which undergoes rapid cycloaddition with an azide without the need for a toxic metal catalyst. d-nb.infonih.gov
For the this compound framework to be utilized in SPAAC, it must first be converted into a conjugate bearing either the azide or the strained alkyne. A more common strategy involves modifying the oxanorbornane scaffold to introduce an azide group. This azide-functionalized oxanorbornane can then be "clicked" with a molecule containing a strained alkyne like dibenzocyclooctynol (DIBO). nih.govnih.gov The primary advantage of SPAAC is its biocompatibility, making it highly suitable for labeling and tracking molecules in living cells and organisms without the concern of copper cytotoxicity. lenus.ie
| Feature | CuAAC | SPAAC | Reference |
|---|---|---|---|
| Alkyne Type | Terminal (e.g., this compound) | Strained cyclic (e.g., cyclooctynes) | beilstein-journals.orgd-nb.info |
| Catalyst | Required (Copper I) | Not required (metal-free) | organic-chemistry.orgnih.gov |
| Biocompatibility | Limited by copper cytotoxicity. | High; widely used in living systems. | lenus.ie |
| Application | General synthesis, bioconjugation with ligands to mitigate toxicity. | Bioorthogonal chemistry, in vivo labeling. | scispace.comlenus.ie |
A more advanced strategy involves oxidation-induced click chemistry, where one of the reactive partners is generated in situ through an oxidation step. acs.org This approach allows for sequential reactions in a "one-pot" manner. In the context of this compound, its alkyne can serve as a dipolarophile for a 1,3-dipole that is formed upon oxidation of a stable precursor. acs.org
For example, an oxime can be oxidized to a highly reactive nitrile oxide. If this oxidation is performed in the presence of this compound, the nitrile oxide is trapped as it is formed, undergoing a rapid 1,3-dipolar cycloaddition with the alkyne to yield an isoxazole. This strategy provides temporal control over the reaction and enables complex molecular derivatizations by activating a molecule for click chemistry at a specific desired moment. acs.org
Ring-Opening Reactions of the 7-Oxabicyclo[2.2.1]heptane System
The 7-oxabicyclo[2.2.1]heptane core is a strained bicyclic ether. This inherent ring strain makes it susceptible to ring-opening reactions under various conditions, providing a pathway to highly functionalized cyclohexane (B81311) and cyclopentane (B165970) derivatives. beilstein-journals.org
Acid-catalyzed ring-opening is a common transformation. In the presence of an acid catalyst and a nucleophile (such as an alcohol), the ether oxygen can be protonated, activating the C-O bonds for nucleophilic attack. This can lead to the cleavage of one of the C-O bonds, resulting in a substituted cyclohexanol (B46403) derivative. beilstein-journals.org Similarly, metal catalysts can also promote ring-opening. For instance, copper-catalyzed reactions with Grignard reagents can induce ring-opening to form monocyclic hydroxamic acids from related aza-oxabicyclo[2.2.1]heptene systems. nih.gov These ring-opening strategies are valuable in synthesis as they unmask a variety of functional groups in a stereocontrolled manner, dictated by the rigid conformation of the starting bicyclic scaffold.
Derivatization and Functionalization Strategies of the this compound Framework
The functionalization of the this compound framework can be approached by targeting either the ethynyl group or the bicyclic core.
Modification of the Ethynyl Group : As detailed in section 3.1, the primary route for modifying the alkyne is through click chemistry (CuAAC, SPAAC conjugates), which allows for the attachment of a wide range of molecular payloads via a stable triazole linker. scispace.comnih.gov
Modification of the Oxanorbornane Core : The saturated bicyclic core can also be functionalized. Recent advances have shown that directed C-H activation can be used to modify the scaffold. For example, palladium-catalyzed β-(hetero)arylation of a 7-oxabicyclo[2.2.1]heptane system has been achieved using a pendent directing group, allowing for the selective formation of C-C bonds at a specific position on the ring with high diastereoselectivity. researchgate.net This method provides access to novel 3D fragments valuable in drug discovery. researchgate.netresearchgate.net
Radical Reactions and Mechanistic Studies Involving Oxanorbornane Derivatives
The 7-oxabicyclo[2.2.1]heptane system can participate in radical reactions, which are often explored through mechanistic studies to understand fundamental reactivity. While less common for direct synthesis compared to ionic reactions, radical transformations offer unique pathways for bond formation. iupac.org Studies on related systems, such as 7-azabicyclo[2.2.1]heptane derivatives, show that radicals can be generated on the bicyclic framework and undergo subsequent reactions. researchgate.net
For example, intramolecular radical cyclizations have been used as a method to form the 2-oxabicyclo[2.2.1]heptane ring system itself from acyclic precursors. rsc.org Mechanistic studies on related azanorbornane systems have investigated the rearrangement of aminyl radicals, providing insight into the behavior of radical intermediates on these constrained bicyclic frameworks. unirioja.es Such studies are crucial for developing new synthetic methods and understanding the intrinsic reactivity of these important structural motifs.
Cycloaddition Reactions (e.g., Light-Induced [2+2] Cycloadditions) of this compound Derivatives
While the broader chemical reactivity of 7-oxabicyclo[2.2.1]heptane scaffolds is well-documented, specific examples of light-induced [2+2] cycloadditions involving the 2-ethynyl substituent are not extensively reported in the scientific literature. However, based on the established principles of photochemical reactions, particularly the [2+2] cycloaddition of unsaturated systems, the potential for such transformations can be explored. Photochemical [2+2] cycloadditions are powerful reactions for constructing strained four-membered rings. libretexts.org
The ethynyl group on the 7-oxabicyclo[2.2.1]heptane framework presents a site of unsaturation that could potentially participate in intramolecular or intermolecular cycloadditions upon photochemical excitation. In an intramolecular scenario, the ethynyl group could react with another unsaturated moiety within the same molecule. For intermolecular reactions, the this compound derivative would be irradiated in the presence of another unsaturated compound, such as an alkene.
The success and outcome of such a reaction would likely depend on several factors, including the nature of the substituents on both the bicyclic scaffold and the reacting partner, the solvent, and the wavelength of light used for irradiation. The reaction could proceed through the formation of an excited-state diradical intermediate, which then closes to form the cyclobutene (B1205218) ring.
A well-known example of a photochemical [2+2] cycloaddition is the Paternò–Büchi reaction, which involves the reaction of an excited carbonyl compound with an alkene or alkyne to form an oxetane (B1205548) or oxetene, respectively. wikipedia.orgyoutube.com While this specific reaction involves a carbonyl group, the general principle of a photo-induced cycloaddition to form a four-membered ring is analogous. In the case of an alkyne reacting with an alkene under photochemical conditions, a cyclobutene derivative is the expected product. researchgate.net
Intramolecular photocycloadditions of enynes (molecules containing both a double and a triple bond) have been shown to proceed via either [2+2] or [4+4] pathways, depending on the structure of the molecule, particularly the length and nature of the tether connecting the two unsaturated groups. acs.orgnih.gov For a hypothetical this compound derivative bearing a tethered alkene, a light-induced intramolecular [2+2] cycloaddition could potentially lead to complex, polycyclic structures.
Table 1: Hypothetical Light-Induced [2+2] Cycloaddition of a this compound Derivative with an Alkene
| Reactant 1 | Reactant 2 | Conditions | Expected Product | Potential Byproducts |
| This compound | Ethene | hv, Acetone (sensitizer) | 2-(Cyclobutenyl)-7-oxabicyclo[2.2.1]heptane | Oligomers, polymers |
| 2-(Phenylethynyl)-7-oxabicyclo[2.2.1]heptane | Cyclopentene | hv, Benzophenone (sensitizer) | Bicyclic adduct containing a cyclobutene ring | Isomerized starting materials |
| endo-2-Ethynyl-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid methyl ester | 1,1-Dimethoxyethene | hv, Methylene blue (sensitizer) | Functionalized bicyclic adduct | Products of solvent addition |
Detailed Research Findings
Due to the limited specific research on the light-induced [2+2] cycloadditions of this compound derivatives, a detailed discussion of experimental findings is not possible. Research in the broader field of photochemical cycloadditions indicates that the regioselectivity and stereoselectivity of such reactions are often influenced by the stability of the diradical intermediates and steric interactions between the reacting components. wikipedia.org For instance, in the cycloaddition of enones to alkenes, the formation of "head-to-head" or "head-to-tail" isomers is a key consideration. wikipedia.org A similar analysis of intermediate stability would be necessary to predict the outcome of a cycloaddition involving the this compound scaffold.
Furthermore, the use of photosensitizers is common in these reactions to facilitate the formation of the triplet excited state of one of the reactants, which then initiates the cycloaddition. nih.gov The choice of sensitizer (B1316253) can be critical to the success of the reaction.
Stereochemical Considerations and Asymmetric Synthesis of 2 Ethynyl 7 Oxabicyclo 2.2.1 Heptane
Enantioselective Synthesis Approaches for 7-Oxabicyclo[2.2.1]heptanes
The creation of single enantiomers of 7-oxabicyclo[2.2.1]heptane derivatives is paramount for their application in pharmaceuticals and as chiral building blocks. Several strategies have been developed to achieve high levels of enantioselectivity.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
A notable example is the use of (R)-phenylglycinol as a chiral auxiliary in a diastereoselective intramolecular Diels-Alder reaction to construct the 7-oxabicyclo[2.2.1]heptane moiety. This approach, pioneered by Mukaiyama, has been successfully applied in studies toward the total synthesis of complex natural products like solanoeclepin A. In this strategy, the chiral auxiliary guides the facial selectivity of the cycloaddition, leading to the formation of a specific diastereomer.
Another effective class of chiral auxiliaries is based on sulfoxides. The asymmetric Diels-Alder reaction of furan (B31954) with (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates has been shown to be a highly diastereoselective method for producing 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. semanticscholar.org High-pressure conditions can further enhance the diastereoselectivity of such Diels-Alder reactions, often leading to a single diastereomer. nih.gov
| Chiral Auxiliary | Reaction Type | Substrates | Diastereoselectivity | Reference |
| (R)-Phenylglycinol | Intramolecular Diels-Alder | Furan-diene tethered to an α,β-unsaturated lactone | Single stereoisomer | |
| (S)s-3-(2-Pyridylsulphinyl)acrylate | Intermolecular Diels-Alder | Furan | High | semanticscholar.org |
| Chiral Oxazolidinone | Intramolecular Diels-Alder | Triene systems | 97-99% de |
This table presents examples of chiral auxiliaries used in the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives.
Asymmetric desymmetrization involves the differentiation of two enantiotopic groups in a prochiral or meso compound by a chiral reagent or catalyst, leading to a chiral, non-racemic product. This is a powerful strategy for generating chirality.
The enzymatic desymmetrization of meso-diols of the 7-oxabicyclo[2.2.1]heptane series provides a direct, one-step route to enantiomerically pure chiral γ-lactones. Horse liver alcohol dehydrogenase (HLAD) has been effectively used to catalyze the stereospecific oxidation of meso-exo- and endo-7-oxabicyclo[2.2.1]heptane diols. More recently, aminoxyl-based oligopeptides have been developed as catalysts for the highly enantioselective oxidative desymmetrization of a broad range of meso-diols, including those with bicyclic structures, to furnish chiral lactones. rsc.orgnih.gov
Organocatalysis also offers effective desymmetrization routes. C2-symmetric chiral 4-pyrrolidinopyridine (B150190) derivatives have been shown to effectively promote the asymmetric desymmetrization of various meso-diols, including meso-1,2-cyclohexanediol, via enantioselective acylation, achieving high enantiomeric excesses. researchgate.netbohrium.com
| Catalyst/Reagent | Substrate Type | Transformation | Enantioselectivity (ee) | Reference |
| Horse Liver Alcohol Dehydrogenase | meso-7-Oxabicyclo[2.2.1]heptane diols | Oxidation to γ-lactone | Enantiomerically pure | |
| Chiral Aminoxyl-based Oligopeptides | meso-Diols | Oxidative desymmetrization to lactone | High | rsc.orgnih.gov |
| C2-Symmetric Chiral 4-Pyrrolidinopyridine | meso-1,2-Cyclohexanediol | Enantioselective acylation | up to 90% | researchgate.netbohrium.com |
This table summarizes selected asymmetric desymmetrization strategies for producing chiral 7-oxabicyclo[2.2.1]heptane precursors.
The use of chiral catalysts to directly generate enantiomerically enriched products from prochiral starting materials is a highly efficient and atom-economical approach. The asymmetric Diels-Alder reaction is a primary tool for constructing the 7-oxabicyclo[2.2.1]heptane skeleton.
Chiral Lewis acids are widely employed to catalyze these reactions. For instance, chiral oxazaborolidine−aluminum bromide complexes have been investigated as potential catalysts for enantioselective Diels-Alder reactions. sci-hub.senih.gov An oxazaborolidine derived from N-tosyl (αS,βR)-β-methyltryptophan has been used to catalyze the reaction between 2-bromoacrolein (B81055) and furan, yielding chiral 7-oxabicyclo[2.2.1]heptene derivatives. sci-hub.se The development of these catalytic systems is crucial for the synthesis of antiviral agents like oseltamivir, where an asymmetric Diels-Alder reaction is a key step. acs.org
Diastereoselective Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives
Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. For the 7-oxabicyclo[2.2.1]heptane system, the Diels-Alder reaction is the most common method, with the endo or exo selectivity being a critical aspect.
Intramolecular Diels-Alder (IMDA) reactions of substrates containing a furan diene tethered to a dienophile are particularly powerful for constructing the bicyclic system with high diastereoselectivity. nih.gov The stereochemical outcome of the IMDA reaction is often dictated by the geometry of the transition state, which is influenced by the length and nature of the tether connecting the diene and dienophile. This approach has been utilized in the synthesis of various natural products.
In intermolecular reactions, the choice of dienophile and reaction conditions can influence the endo/exo selectivity. Generally, the reaction of furan with maleic anhydride (B1165640) under thermodynamic control leads to the more stable exo adduct.
Absolute and Relative Stereochemistry Determination in 2-Ethynyl-7-oxabicyclo[2.2.1]heptane Analogues
Unambiguous determination of both the relative and absolute stereochemistry is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry. Proton-proton coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons, which can help differentiate between exo and endo isomers. For example, in the 7-oxabicyclo[2.2.1]heptane system, the coupling constants between bridgehead protons and adjacent protons provide significant structural information. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons, which is invaluable for assigning relative stereochemistry.
For the definitive determination of absolute stereochemistry, X-ray crystallography is the gold standard. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined. This technique was used to secure the structure and absolute configuration of sesquiterpenes containing the 7-oxabicyclo[2.2.1]heptane skeleton.
Conformational Analysis of Bridged Bicyclic Systems in Research
The 7-oxabicyclo[2.2.1]heptane framework is a rigid bicyclic system. However, some degree of conformational flexibility exists, particularly in substituted derivatives. Understanding the preferred conformations is key to explaining reactivity and biological activity.
The conformation of these systems can be studied using NMR spectroscopy, analyzing parameters such as coupling constants and chemical shifts. gla.ac.uk For instance, the conformation of the central seven-membered ring in some annelated 7-oxabicyclo[2.2.1]hepta-2,5-diene units has been shown to adopt a distorted chair form, while the five-membered rings adopt envelope conformations.
Computational methods, such as Density Functional Theory (DFT), are also powerful tools for conformational analysis. sci-hub.se These calculations can determine the energy-optimized structures of different possible conformers, providing insight into the most stable arrangements. Such theoretical calculations have been used to predict the conformational proximity of amide groups in certain 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides.
Role As a Versatile Building Block in Advanced Organic Synthesis and Materials Science
Precursors for Carbocyclic Nucleosides and Locked Nucleic Acid Analogues (cLNAs)
The 7-oxabicyclo[2.2.1]heptane skeleton is a key structural motif in the design of carbocyclic nucleoside analogues and Locked Nucleic Acid (LNA) analogues. These modified nucleosides are of significant interest in biotechnology and medicine due to their enhanced stability and binding affinity to complementary RNA and DNA strands.
Carbocyclic LNA (cLNA) analogues that incorporate the oxabicyclo[2.2.1]heptane ring system are expected to be more stable than their oxygen-containing LNA counterparts because of their non-glycosidic nature. nih.gov A fast and efficient synthetic route to these novel Northern-locked carbocyclic nucleosides has been developed. acs.org In this approach, the oxabicyclo[2.2.1]heptane ring system is prepared from a simple starting material like diethyl malonate, with a key ring-closure step involving intramolecular O-alkylation. acs.orgacs.org This method provides the desired bicyclic system as the major isomer over the alternative [3.2.0] oxetane (B1205548) system. acs.orgacs.org The rigid bicyclic structure effectively "locks" the furanose ring in a specific conformation (typically the N-type conformation), which is crucial for the high-affinity binding characteristic of LNAs. nih.gov This conformational rigidity is a key advantage in the design of antisense oligonucleotides and other therapeutic nucleic acids. acs.org
Chiral Building Blocks in Natural Product Total Synthesis
The inherent chirality and rigid structure of 7-oxabicyclo[2.2.1]heptane derivatives make them exceptionally useful as chiral building blocks in the total synthesis of complex natural products. researchgate.net These scaffolds allow for the rapid generation of molecular complexity from relatively simple starting materials. rsc.org
A notable application is in the asymmetric total synthesis of farnesiferol C. researchgate.net A highly regio- and stereoselective method has been developed to construct a broad range of 7-oxabicyclo[2.2.1]heptanes through a gold(I)-catalyzed cycloisomerization of alkynediols followed by a semi-pinacol-type rearrangement. researchgate.net The enantiomerically enriched derivatives of 7-oxabicyclo[2.2.1]heptane serve as versatile chirons for synthesizing a wide variety of bioactive compounds and natural products, including rare sugars and their analogues. researchgate.net The predictable stereochemistry of the bicyclic system allows for precise control over the spatial arrangement of functional groups, a critical aspect in the synthesis of stereochemically dense targets.
Intermediates in the Synthesis of Complex Organic Molecules
Beyond natural products, the 7-oxabicyclo[2.2.1]heptane framework serves as a versatile intermediate for a wide range of complex organic molecules. The strained ring system can undergo various transformations, including C-O and C-C bond cleavages, to generate diverse molecular structures in a highly stereoselective manner. researchgate.net
This scaffold is employed in the synthesis of novel conformationally locked carbocyclic nucleoside ring systems. acs.org Furthermore, it is a key component in convergent and stereodivergent pathways to create highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes. nih.gov These processes can involve coupling reactions followed by N-oxidation and a controlled intramolecular annulation, leading to distinct heterocyclic skeletons with high stereoselection (≥20:1). nih.gov The ability to selectively form different complex structures from a common intermediate highlights the synthetic flexibility and utility of the 7-oxabicyclo[2.2.1]heptane core.
Scaffolds in Medicinal Chemistry Research and Drug Design
The 7-oxabicyclo[2.2.1]heptane moiety is an important scaffold in medicinal chemistry due to its rigid structure, which can precisely orient substituents to interact with biological targets. researchgate.netucl.ac.uk This "shapely" three-dimensional structure is valuable in fragment-based drug discovery. researchgate.net
Opioid Receptors: The related 7-azabicyclo[2.2.1]heptane skeleton, an analogue of the oxabicyclo-scaffold, has been identified as a privileged structure for G protein-coupled receptors, including opioid receptors. mdpi.com Research has utilized derivatives such as 2-endo-ethynyl-7-benzyl-7-azabicyclo[2.2.1]heptane in "click chemistry" reactions to generate libraries of compounds for screening. mdpi.com This approach led to the discovery of several dual agonists for the delta (δ) and kappa (κ) opioid receptors. mdpi.com
| Compound | Scaffold Feature | Receptor Activity | Potency (pEC50) |
|---|---|---|---|
| endo-1b | 7-benzyl-7-azanorbornane | Dual δ/κ Agonist | δ: 5.61, κ: 6.00 |
| endo-1i | 7-benzyl-7-azanorbornane | Dual δ/κ Agonist | δ: 5.25, κ: 5.59 |
| exo-7e | 7-cyclopropylcarbonyl-7-azanorbornane | Dual δ/κ Agonist | δ: 5.86, κ: 6.22 |
| endo-7c | 7-cyclopropylcarbonyl-7-azanorbornane | Dual δ/κ Agonist | δ: 5.23, κ: 5.61 |
Data sourced from MDPI mdpi.com
Thromboxane (B8750289) A2/PGH2 Receptors: The 7-oxabicyclo[2.2.1]heptane framework is a well-established scaffold for designing potent and selective antagonists of the thromboxane A2 (TXA2) and prostaglandin (B15479496) H2 (PGH2) receptors. nih.govnih.gov These receptors are involved in platelet aggregation and smooth muscle contraction. nih.gov The bicyclic core serves as a stable mimic of the natural, unstable endoperoxide structure of PGH2. nih.gov A notable example is Ifetroban, a synthetic thromboxane receptor antagonist. researchgate.net Extensive structure-activity relationship (SAR) studies have been conducted on these analogues. For instance, a novel bicyclic prostaglandin analogue, [1S-[1α,2α(Z),3α,4α]]-7-[3-[[[[(1-Oxoheptyl)amino]acetyl]amino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, was found to be a potent and selective TXA2 receptor antagonist, effectively inhibiting platelet aggregation and bronchoconstriction in preclinical models. nih.gov This compound demonstrated a binding affinity (Kd) of 49.6 ± 1.4 nM to human platelet membranes. nih.gov
The cantharidin-like structure of 7-oxabicyclo[2.2.1]heptane derivatives has been exploited for the development of potent enzyme inhibitors, particularly for protein phosphatases, which are crucial regulators of cellular processes and are implicated in cancer. ucl.ac.uk
Recently, derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been designed as selective inhibitors of protein phosphatase 5 (PP5) to reverse temozolomide (B1682018) resistance in glioblastoma. nih.gov Rational drug design based on a known dual PP2A/PP5 inhibitor led to the synthesis of compound 28a , which showed a 38-fold enhanced selectivity for PP5 over PP2A. nih.gov The spatial conformation of the bicyclic scaffold was found to be critical for this selectivity. nih.gov In cellular assays, this compound was shown to reverse drug resistance, and in animal models, it effectively inhibited tumor growth when combined with temozolomide. nih.gov
| Compound | Target | Activity (IC50) | Selectivity (PP2A/PP5) |
|---|---|---|---|
| LB-100 (Reference) | PP2A/PP5 | PP2A: 5.5 µM, PP5: 6.5 µM | ~0.85 |
| 28a | PP5 | PP2A: 33.8 µM, PP5: 0.9 µM | ~37.6 |
Data sourced from Journal of Medicinal Chemistry nih.gov
Another derivative, based on the cantharimide structure, was developed as an inhibitor of protein phosphatase 1 (PP1). ucl.ac.uk
The 7-oxabicyclo[2.2.1]heptane skeleton has been identified as a promising scaffold for the development of new pesticidal agents, including compounds with antifungal activity. google.com A patent describes a series of 7-oxabicyclo[2.2.1]heptane derivatives that are suitable for controlling undesired microorganisms. google.com While the broader class of azoles represents a major category of antifungal drugs, the unique structural features of the oxabicyclo[2.2.1]heptane framework offer opportunities for developing agents with novel mechanisms of action or improved properties. mdpi.com
Application in Chondrogenesis-Inducing Compound Research
Chondrogenesis, the process by which mesenchymal stem cells differentiate into chondrocytes, is critical for joint health and the repair of cartilage damage. google.com Research into small molecules that can induce this process is a significant area of medicinal chemistry. Various derivatives of the 7-oxabicyclo[2.2.1]heptane core have been investigated as foundational structures for compounds designed to promote chondrogenesis. google.comgoogle.com These bicyclic systems serve as rigid scaffolds to which different functional groups can be attached to interact with biological targets. google.com
However, a detailed review of available scientific literature and patent documents does not yield specific research findings on the application of 2-Ethynyl-7-oxabicyclo[2.2.1]heptane as a direct building block in the synthesis of chondrogenesis-inducing compounds. While patents describe a wide range of substituted 7-oxabicyclo[2.2.1]heptane derivatives for this purpose, the 2-ethynyl variant is not explicitly mentioned or exemplified. google.comgoogle.com The research focuses on other substitutions, such as carboxamides and various aryl groups, attached to the bicyclic frame. google.comgoogle.com
Applications in Materials Science Research
The structural rigidity and reactive potential of oxanorbornane derivatives make them attractive candidates for the development of advanced polymers and functional materials. researchgate.net The parent scaffold has been incorporated into various polymer backbones to impart specific physical and chemical properties. researchgate.net
The introduction of an ethynyl (B1212043) group onto the 7-oxabicyclo[2.2.1]heptane skeleton, creating This compound , provides a reactive handle for polymerization. Terminal alkynes like the ethynyl group are known to participate in various polymerization reactions, including vinyl-type polymerization and click chemistry reactions, which are highly efficient methods for creating polymers.
Despite this potential, specific studies detailing the polymerization of This compound are not prominently featured in the surveyed literature. Research on polymer synthesis using the oxanorbornane core often involves derivatives suited for Ring-Opening Metathesis Polymerization (ROMP), which requires an olefin within the bicyclic system, such as in 7-oxanorbornene derivatives. arizona.eduresearchgate.netsciforum.net Other polymerization methods have been explored with different substituted 7-oxabicyclo[2.2.1]heptane monomers, but specific data on polymers derived from the 2-ethynyl version is limited. researchgate.net
The 7-oxabicyclo[2.2.1]heptane moiety is recognized as a useful component for creating advanced functional materials. researchgate.net Its incorporation into polymer chains can enhance thermal and mechanical stability.
Anion Transporting Polymers: These materials, often used in anion exchange membranes (AEMs) for fuel cells, require durable polymer backbones. mdpi.comrsc.org While various heterocyclic and bicyclic structures are explored for AEMs to improve stability and ion conductivity, there is no specific data available that details the use of This compound in the synthesis of such polymers.
Self-Healing Polymers: The concept of self-healing materials often involves reversible chemical bonds that can reform after being broken. nih.govresearchgate.net The Diels-Alder reaction, which is used to synthesize the oxanorbornane ring system, is a classic example of a reversible reaction used in self-healing polymers. nih.gov This has led to the investigation of oxanorbornane derivatives in this context. researchgate.net However, the literature does not provide specific examples or research findings on the integration of This compound into self-healing polymer networks.
Computational and Theoretical Investigations of 7 Oxabicyclo 2.2.1 Heptane Systems
Density Functional Theory (DFT) Studies for Energy-Optimized Structures and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. wikipedia.org It has been widely applied to the 7-oxabicyclo[2.2.1]heptane system to determine energy-optimized geometries, vibrational frequencies, and thermochemical properties. aip.orgrsc.org
Researchers have employed DFT methods, such as B3LYP with the 6-31G(d,p) basis set, to calculate the molecular structures of various derivatives. aip.org These calculations provide insights into bond lengths, bond angles, and conformational preferences, which are essential for understanding the molecule's stability and reactivity. For instance, DFT studies on N,N,N′,N′-tetraalkyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides were used to determine the energy-optimized structure of the free ligand and its complex with Americium(III), revealing the tridentate nature of the ligand. rsc.org
Thermochemical properties, including the enthalpy of formation, entropy, and heat capacity, have also been calculated for the parent 7-oxabicyclo[2.2.1]heptane and its methylated derivatives using DFT. aip.org These theoretical values are often benchmarked against experimental data where available, providing a robust understanding of the system's energetics.
The table below summarizes representative DFT methods and their applications in studying 7-oxabicyclo[2.2.1]heptane systems.
| System Studied | Computational Method | Properties Investigated | Reference |
| 7-Oxabicyclo[2.2.1]heptane & Methylated Derivatives | B3LYP/6-31G(d,p) | Molecular structures, vibration frequencies, thermochemical properties (enthalpy, entropy, heat capacity) | aip.org |
| 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxamides | DFT | Energy-optimized structure of free ligand and its Am³⁺ complex | rsc.org |
| Azanorbornanic Systems | DFT | Mechanistic analysis of radical rearrangements, including transition states and intermediates | unirioja.esacs.org |
| Peniroquesine Biosynthesis Intermediate | DFT | Potential energy surface, reaction pathways, carbocation rearrangement | acs.org |
Mechanistic Proposals and Reaction Pathway Elucidation Supported by Computational Chemistry
Computational chemistry is instrumental in elucidating complex reaction mechanisms that are difficult to probe experimentally. acs.orgethz.ch For the 7-oxabicyclo[2.2.1]heptane framework, theoretical calculations have provided detailed insights into reaction pathways, transition states, and the energetics of various transformations.
A notable example is the Gold(I)-catalyzed cycloisomerization of alkynediols to form the 7-oxabicyclo[2.2.1]heptane scaffold. researchgate.net DFT calculations were used to propose a plausible reaction mechanism. The process begins with a coordinated gold complex, which undergoes intramolecular nucleophilic addition and a hydrogen shift. The key step is a semi-pinacol rearrangement, for which DFT calculations identified the transition state and determined an activation barrier of 15.9 kcal/mol. researchgate.net
In another study, computational analysis was used to understand the regioselective rearrangement of related azanorbornanic aminyl radicals into diazabicyclo[3.2.1]octene systems. unirioja.esacs.org The calculations examined the competition between the desired ring expansion and a radical reduction pathway, successfully explaining the experimental outcomes and the crucial role of the rigid bicyclic skeleton in favoring the C3–C4 bond cleavage required for the rearrangement. unirioja.es
Furthermore, retro-biosynthetic theoretical analysis using DFT has been applied to complex natural product biosynthesis involving carbocation cascades. acs.org This approach helps to map out preferred reaction pathways by evaluating the potential energy surface, as demonstrated in the proposed biosynthesis of peniroquesine, which involves multiple skeletal rearrangements. acs.org
| Reaction Type | Computational Approach | Key Findings | Reference |
| Gold(I)-Catalyzed Cycloisomerization | DFT | Elucidation of a multi-step pathway involving a semi-pinacol rearrangement with a calculated barrier of 15.9 kcal/mol. | researchgate.net |
| Directed Pd-catalysed β-(hetero)arylation | - | Proposal of mechanisms for the formation of diarylated and ring-opened side products. | researchgate.net |
| Aminyl Radical Rearrangement | DFT | Mechanistic analysis showing the rigid [2.2.1] bicyclic skeleton favors C-C bond cleavage for ring expansion over radical reduction. | unirioja.esacs.org |
| Biosynthetic Carbocation Cascade | DFT (Retro-biosynthetic analysis) | Identification of a preferred pathway involving triple skeletal rearrangements, controlled by ring strain. | acs.org |
Ab Initio Molecular Orbital Theory Calculations on Related Systems
Ab initio molecular orbital theory provides a fundamental, first-principles approach to calculating the electronic structure of molecules. These methods have been applied to 7-oxabicyclo[2.2.1]heptane and related bicyclic ethers to understand their electronic properties and thermochemistry. sci-hub.stresearchgate.net
Early studies used ab initio STO-3G calculations to investigate the interaction between the oxygen lone-pair orbitals of the ether bridge and the π-orbitals of carbonyl functions in derivatives like 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione. researchgate.net The results confirmed the existence of significant through-bond interactions, which influence the electronic and spectroscopic properties of these molecules. researchgate.net
More advanced ab initio methods have been used alongside experimental techniques to precisely determine molecular structures. For instance, in a comparative study of the bicyclic ethers eucalyptol (B1671775) and 1,4-cineole (B1204204) (a derivative of 7-oxabicyclo[2.2.1]heptane), rotational constants were determined experimentally and benchmarked against values calculated using ab initio methods like MP2/cc-pVTZ, providing high-accuracy structural data. mpg.de
Structure-Activity Relationship (SAR) Studies for Scaffold Design and Optimization in Research
The rigid 7-oxabicyclo[2.2.1]heptane scaffold is a valuable tool in drug design for exploring structure-activity relationships (SAR). By systematically modifying substituents on this core, researchers can probe interactions with biological targets and optimize properties like potency, selectivity, and metabolic stability. researchgate.netnih.gov
Several SAR studies highlight the utility of this framework:
Selective Estrogen Receptor Downregulators (SERDs): A series of 7-oxabicyclo[2.2.1]heptene sulfonamides were synthesized and evaluated for their ability to degrade the estrogen receptor α (ERα), a key target in breast cancer therapy. The study found that the position and length of a long alkyl side chain significantly impacted biological activity, with a six-carbon chain proving optimal for potent ERα degradation and inhibitory activity against MCF-7 breast cancer cells. nih.gov
Thromboxane (B8750289) A2 Receptor Antagonists: Interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles were developed as highly potent and selective antagonists of the thromboxane A2 receptor, which is involved in platelet aggregation. SAR studies revealed that the substitution pattern on the interphenylene ring and the length of the carboxylic acid side chain were critical factors for antagonistic potency. nih.gov
Cytotoxic Agents: The cytotoxic activity of epoxide derivatives of 7-oxabicyclo[2.2.1]heptane was investigated. It was determined that the presence of the epoxide, the oxygen bridge, and a double bond within the scaffold were all crucial for significant cytotoxic activity in a 9KB tissue culture assay. nih.gov
PP5 Inhibitors: Rational drug design based on the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid scaffold led to the development of selective inhibitors of protein phosphatase 5 (PP5). These inhibitors showed potential in reversing temozolomide (B1682018) resistance in glioblastoma. nih.gov
These examples demonstrate how the defined geometry of the 7-oxabicyclo[2.2.1]heptane system allows for systematic modifications, leading to a clear understanding of the structural requirements for desired biological activity. researchgate.netresearchgate.net
| Biological Target / Activity | Scaffold Derivative | Key SAR Finding | Reference |
| Estrogen Receptor α (ERα) Degradation | 7-Oxabicyclo[2.2.1]heptene sulfonamides | The position and length of a long alkyl side chain are critical for activity; a six-carbon chain is optimal. | nih.gov |
| Thromboxane A2 Receptor Antagonism | Interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles | Ortho-substitution on the interphenylene ring and a propionic acid side-chain length are optimal for potency. | nih.gov |
| Cytotoxicity | Dimethyl exo-5,6-oxido-7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate | The epoxide moiety, oxygen bridge, and 2,3-double bond are essential for significant cytotoxic activity. | nih.gov |
| Protein Phosphatase 5 (PP5) Inhibition | 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives | Spatial conformational restriction of an indole (B1671886) fragment was responsible for the selectivity for PP5. | nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies for 7 Oxabicyclo 2.2.1 Heptane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For "2-Ethynyl-7-oxabicyclo[2.2.1]heptane," both ¹H and ¹³C NMR are indispensable for confirming its constitution and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The bridgehead protons (H1 and H4) are anticipated to resonate in the range of δ 4.5-4.7 ppm, characteristic of protons attached to carbons adjacent to the oxygen bridge in the 7-oxabicyclo[2.2.1]heptane system. The ethynyl (B1212043) proton (≡C-H) would likely appear as a sharp singlet around δ 2.0-2.5 ppm. The remaining methylene protons on the bicyclic framework would produce a complex set of multiplets in the upfield region of the spectrum, typically between δ 1.2 and 1.9 ppm. The coupling constants (J-values) between these protons would be crucial for determining the endo/exo stereochemistry of the ethynyl substituent. For instance, the coupling constant between the proton at C2 and the adjacent bridgehead proton (H1) would differ significantly for the exo and endo isomers.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1/H4 | 4.5 - 4.7 | 75 - 80 |
| H2 | 2.8 - 3.2 | 35 - 40 |
| H3 (endo/exo) | 1.2 - 1.9 | 28 - 33 |
| H5 (endo/exo) | 1.2 - 1.9 | 25 - 30 |
| H6 (endo/exo) | 1.2 - 1.9 | 25 - 30 |
| ≡C-H | 2.0 - 2.5 | 70 - 75 |
| C≡C-H | - | 80 - 85 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In "this compound," the most characteristic absorption bands would be those associated with the ethynyl group and the C-O-C linkage of the bicyclic ether.
The terminal alkyne C-H bond is expected to show a sharp and strong absorption band around 3300 cm⁻¹. The carbon-carbon triple bond (C≡C) stretching vibration will typically appear as a weaker absorption in the range of 2100-2140 cm⁻¹. The presence of these two bands would be a strong indication of the ethynyl moiety.
The C-O-C stretching vibrations of the ether linkage within the bicyclic system are expected to produce strong absorption bands in the fingerprint region, typically around 1050-1150 cm⁻¹. The strained nature of the bicyclic system may influence the exact position of these bands. Additionally, C-H stretching vibrations of the aliphatic CH₂ groups will be observed around 2850-3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Alkyne C-H | Stretching | ~3300 | Strong, Sharp |
| Alkyne C≡C | Stretching | 2100 - 2140 | Weak to Medium |
| Ether C-O-C | Asymmetric Stretching | 1050 - 1150 | Strong |
| Alkane C-H | Stretching | 2850 - 3000 | Medium to Strong |
Mass Spectrometry Techniques (GC-MS, ESI-MS, HR-MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
For "this compound," Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for analysis, providing both the retention time and the mass spectrum of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₁₀O, MW = 122.16 g/mol ).
High-Resolution Mass Spectrometry (HR-MS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for bicyclic ethers include α-cleavage (cleavage of a bond adjacent to the oxygen atom) and retro-Diels-Alder reactions. For "this compound," fragmentation could involve the loss of the ethynyl group, or cleavage of the bicyclic ring system, leading to characteristic fragment ions.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of "this compound" could be obtained, this technique would precisely determine the bond lengths, bond angles, and the conformation of the bicyclic system.
Based on the known structures of other 7-oxabicyclo[2.2.1]heptane derivatives, the molecule is expected to have a rigid, strained bicyclic framework. The C-O bond lengths in the ether bridge would be in the range of 1.43-1.45 Å. The C-C bond lengths within the bicyclic system would be typical for single bonds, around 1.52-1.55 Å. The bond angles within the five- and six-membered rings would deviate from the ideal tetrahedral angle of 109.5° due to ring strain. The ethynyl group would be expected to have a linear geometry with a C≡C bond length of approximately 1.20 Å and a ≡C-H bond length of about 1.06 Å. The stereochemical disposition (endo or exo) of the ethynyl substituent at the C2 position would be unambiguously determined.
Interactive Data Table: Expected X-ray Crystallographic Parameters for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic (likely) |
| Space Group | To be determined |
| C-O Bond Length | 1.43 - 1.45 Å |
| C-C (ring) Bond Length | 1.52 - 1.55 Å |
| C≡C Bond Length | ~1.20 Å |
| ≡C-H Bond Length | ~1.06 Å |
| C-O-C Bond Angle | ~95° |
Photoelectron (PE) Spectroscopy for Electronic Structure Investigations
Photoelectron (PE) spectroscopy is a technique used to measure the ionization energies of molecules, providing insights into their electronic structure and molecular orbital energies. For "this compound," PE spectroscopy would reveal information about the energies of the lone pair orbitals on the oxygen atom and the π-orbitals of the ethynyl group.
The highest occupied molecular orbital (HOMO) is likely to be associated with the oxygen lone pairs, and its ionization energy would be observed as the first band in the PE spectrum. The π-orbitals of the carbon-carbon triple bond would also give rise to distinct bands in the spectrum. The interaction between the oxygen lone pairs and the σ-framework of the bicyclic system, as well as any potential through-bond or through-space interactions with the ethynyl group, would influence the observed ionization energies.
Circular Dichroism (CD) Exciton Chirality Method for Absolute Configuration Assignment
"this compound" is a chiral molecule, and therefore can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light.
The ethynyl group itself is not a strong chromophore in the accessible UV-Vis region. However, it can be derivatized to introduce a suitable chromophore, for example, by converting it to a benzoyl or other aromatic ester. If two such chromophores are introduced into the molecule, the CD exciton chirality method can be applied to determine the absolute configuration of the molecule. This method relies on the through-space interaction of the electric transition dipole moments of the chromophores, which leads to a characteristic bisignate (two-lobed) CD signal. The sign of this "exciton couplet" is directly related to the chirality of the spatial arrangement of the chromophores, and thus to the absolute configuration of the stereocenters in the molecule.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes for 2-Ethynyl-7-oxabicyclo[2.2.1]heptane
The synthesis of the 7-oxabicyclo[2.2.1]heptane core is often achieved through the Diels-Alder reaction between furan (B31954) and a suitable dienophile. researchgate.net However, the focus of future research is shifting towards the development of more sustainable and efficient methods for the synthesis of this compound. This includes the exploration of greener reaction conditions, such as the use of water as a solvent, and the implementation of catalytic systems that minimize waste and energy consumption.
One promising avenue is the use of gold(I)-catalyzed cycloisomerization of alkynediols, which offers a regioselective and stereoselective route to functionalized 7-oxabicyclo[2.2.1]heptanes. researchgate.net The direct and stereocontrolled introduction of the ethynyl (B1212043) group onto the bicyclic scaffold remains a key challenge. Future strategies may involve the development of novel catalytic C-H functionalization methods or the use of ethynyl-containing dienophiles in Diels-Alder reactions with furan derivatives.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Diels-Alder Reactions | Use of renewable solvents (e.g., water), lower reaction temperatures, and reduced catalyst loading. | Design of water-soluble dienophiles containing an ethynyl or a precursor group. |
| Biocatalysis | High stereoselectivity and mild reaction conditions. | Engineering enzymes for the specific synthesis of ethynyl-substituted bicyclic ethers. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Development of continuous flow processes for the key synthetic steps. |
| Mechanochemistry | Solvent-free or low-solvent conditions, and enhanced reaction rates. | Investigation of solid-state reactions for the formation of the bicyclic core and ethynyl group installation. |
Exploration of New Chemical Transformations and Reactivity Patterns
The ethynyl group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. Future research will undoubtedly focus on exploring the unique reactivity of this compound, influenced by the strained and sterically hindered nature of the bicyclic framework.
The Sonogashira coupling, a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, is a key reaction for derivatization. wikipedia.orgwashington.edu This opens up possibilities for creating libraries of novel compounds with diverse electronic and steric properties. Furthermore, the ethynyl group is an ideal participant in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and regioselective synthesis of triazole-containing derivatives.
The influence of the rigid bicyclic core on the reactivity of the ethynyl moiety, and conversely, the effect of the ethynyl group on the stability and reactivity of the 7-oxabicyclo[2.2.1]heptane skeleton, are areas ripe for investigation. For instance, the strain within the bicyclic system could lead to unexpected reaction pathways or enhanced reactivity under certain conditions.
Expansion of this compound as a Versatile Scaffold in Diverse Research Areas
The unique three-dimensional structure and functionalizability of this compound make it an attractive scaffold for applications in medicinal chemistry, materials science, and beyond.
In medicinal chemistry, the rigid 7-oxabicyclo[2.2.1]heptane core can serve as a non-classical bioisostere for various cyclic systems, enabling the design of conformationally constrained ligands for biological targets. researchgate.net The ethynyl group provides a vector for the attachment of pharmacophoric groups or for covalent modification of target proteins. Derivatives of the 7-oxabicyclo[2.2.1]heptane scaffold have already shown promise as thromboxane (B8750289) analogues and inhibitors of protein phosphatase 5 (PP5). nih.gov The introduction of the ethynyl group could lead to the development of novel therapeutics with enhanced potency and selectivity.
In materials science, the rigid and well-defined structure of this compound makes it a valuable building block for the synthesis of novel polymers and functional materials. acs.org The ethynyl group can be utilized for polymerization reactions or for grafting the scaffold onto surfaces to create materials with tailored properties.
Advanced Computational Modeling for Predictive Synthesis and Scaffold Design
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density functional theory (DFT) calculations and other computational methods can be employed to predict the feasibility and outcomes of synthetic routes, guiding experimental efforts towards more efficient and sustainable processes.
Furthermore, molecular modeling and in silico screening can be used to design novel derivatives of this compound with specific biological activities. By simulating the interactions of these compounds with target proteins, researchers can prioritize the synthesis of molecules with the highest potential for therapeutic efficacy. acs.orgnih.gov Computational studies can also provide insights into the conformational preferences and electronic properties of the scaffold, aiding in the rational design of new materials.
Integration with High-Throughput Synthesis and Screening Methodologies
The amenability of this compound to derivatization through reactions like Sonogashira coupling and click chemistry makes it an ideal candidate for integration into high-throughput synthesis and screening platforms. The development of automated synthetic routes will enable the rapid generation of large libraries of diverse derivatives.
These libraries can then be screened against a wide range of biological targets to identify new hit compounds for drug discovery programs. dtu.dkcam.ac.uk The combination of high-throughput synthesis and screening will significantly accelerate the exploration of the chemical space around the this compound scaffold and unlock its full potential in various fields of research.
Q & A
Q. What toxicological assessments are critical for ethynyl-substituted bicyclic compounds?
- Protocols : Acute toxicity studies in rodents (OECD 423) and Ames tests for mutagenicity. For related vinyl derivatives, low acute toxicity was observed, but long-term ecotoxicology requires evaluation .
- Data Gaps : No direct studies on 2-ethynyl derivatives exist; extrapolate from structurally similar compounds (e.g., 2-vinylbicyclo[2.2.1]heptane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
